Predicted Superior Lipophilicity and BBB Permeation Potential Compared to the Nicotinoyl Analog
In silico comparison of 1'-(thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one with its 1'-nicotinoyl analog reveals a marked difference in lipophilicity and predicted blood-brain barrier (BBB) penetration. The target compound exhibits a higher consensus Log P and a greater number of rotatable bonds, suggesting enhanced membrane permeability and potential for CNS target engagement .
| Evidence Dimension | Predicted Lipophilicity (Consensus Log P) and BBB Permeation (YES/NO) |
|---|---|
| Target Compound Data | Consensus Log P = 2.48; BBB permeant = Yes |
| Comparator Or Baseline | 1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one: Consensus Log P = 1.50; BBB permeant = No |
| Quantified Difference | Δ Consensus Log P = +0.98 (65% more lipophilic); Gain of predicted BBB permeability. |
| Conditions | SwissADME predictive model for small molecules . |
Why This Matters
For research programs targeting intracellular or CNS-based pathogens or neurological targets, this compound's predicted ability to cross the BBB is a critical differentiating factor that would directly influence compound selection for in vivo proof-of-concept studies, whereas the nicotinoyl analog would likely be deprioritized.
- [1] SwissADME. (2026). Predictive ADME models. Swiss Institute of Bioinformatics. Data generated for 1'-(thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one and 1'-nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one. View Source
